molecular formula C23H14ClF3O3S B2465774 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338411-52-2

(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B2465774
CAS No.: 338411-52-2
M. Wt: 462.87
InChI Key: GPTLGDRDSYWOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-Chlorophenyl)[3-({[3-(Trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone features a benzofuran core substituted at position 2 with a 4-chlorophenyl methanone group and at position 3 with a sulfinylmethyl moiety linked to a 3-trifluoromethylphenyl group. This structural complexity positions it as a candidate for pharmacological exploration, particularly in areas where benzofuran derivatives have shown promise, such as antimicrobial or antitumor applications .

Properties

IUPAC Name

(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3O3S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)30-22)13-31(29)17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTLGDRDSYWOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone , with the CAS number 338411-53-3 , is a complex organic molecule notable for its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H14ClF3O4SC_{23}H_{14}ClF_3O_4S, with a molar mass of 478.87 g/mol . The structure features a benzofuran moiety linked to a chlorophenyl group and a trifluoromethyl-substituted phenyl sulfinyl group, which may contribute to its biological activity through enhanced lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC23H14ClF3O4S
Molar Mass478.87 g/mol
CAS Number338411-53-3

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can improve binding interactions with biological targets . The presence of the sulfinyl group may also play a role in modulating biological effects.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes such as cholinesterases (AChE and BChE) and β-secretase (BACE-1). These enzymes are crucial in neurodegenerative diseases like Alzheimer’s, making this compound a candidate for further research in neuroprotective therapies.
  • Cytotoxicity : In vitro studies have shown that derivatives of related compounds exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells, suggesting potential anti-cancer applications .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential efficacy of this compound.

Study 1: Inhibition of Cholinesterases

A study demonstrated that related compounds exhibited dual inhibitory effects against AChE and BChE with IC50 values ranging from 5.4 μM to 19.2 μM . These findings suggest that modifications in the molecular structure significantly affect enzyme inhibition potency .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of similar benzofuran derivatives, revealing that they possess considerable free radical-scavenging activities. This could be beneficial in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The target compound is compared with analogs differing in sulfur oxidation state, substituent positions, and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Sulfur Oxidation State Key Substituents Pharmacological Notes
Target Compound - C₂₃H₁₄ClF₃O₃S 462.87* +4 (Sulfinyl) 3-CF₃, 4-Cl Under investigation
(4-Chlorophenyl)(3-{[(2-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone 338424-32-1 C₂₂H₁₄Cl₂O₃S 429.30 +4 (Sulfinyl) 2-Cl, 4-Cl Discontinued; potential stability issues
3-(4-Chlorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran - C₁₉H₁₇ClO₂S 344.85 +4 (Sulfinyl) 4-Cl, 2,4,6-Me Antifungal, antimicrobial activities
Phenyl[3-(([3-(Trifluoromethyl)phenyl]sulfanyl)methyl)-1-benzofuran-2-yl]methanone 338423-80-6 C₂₃H₁₅F₃O₂S 412.42 -2 (Sulfanyl) 3-CF₃ Higher lipophilicity; limited bioavailability
(4-Chloro-3-methylsulfonylphenyl)-(4-chlorophenyl)methanone 62938-16-3 C₁₄H₁₁Cl₂O₃S 345.21 +6 (Sulfonyl) 4-Cl, 3-MeSO₂ Enhanced electron-withdrawing effects

*Calculated based on structural analogs .

Key Findings from Comparative Analysis

Sulfur Oxidation State: The sulfinyl (+4) group in the target compound offers intermediate polarity compared to sulfanyl (-2) and sulfonyl (+6) analogs. This may improve receptor binding through hydrogen bonding while avoiding excessive hydrophilicity .

Substituent Effects: Trifluoromethyl (CF₃): The 3-CF₃ group in the target compound enhances metabolic stability and electron-withdrawing properties compared to chloro or methyl substituents. This contrasts with the discontinued 2-chloro analog (CAS 338424-32-1), where steric hindrance or reduced electronic effects may limit efficacy . Methyl Groups on Benzofuran: The 2,4,6-trimethyl analog (C₁₉H₁₇ClO₂S) demonstrates notable antifungal activity, suggesting that alkylation of the benzofuran core enhances lipid solubility and membrane penetration .

Discontinuation of the 2-chloro analog (CAS 338424-32-1) highlights the importance of substituent positioning; meta-substituted CF₃ in the target compound may offer better steric compatibility .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzofuran core in this compound, and how do substituents influence reaction efficiency?

  • The benzofuran core can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst, as demonstrated in analogous sulfamoylbenzofuran syntheses . Key steps include:

  • Cyclization of a phenolic precursor with a chlorinated acylating agent.
  • Introduction of the sulfinylmethyl group via oxidation of a thioether intermediate (e.g., using m-CPBA).
  • Steric hindrance from the trifluoromethyl group may necessitate low-temperature conditions (e.g., –20°C) to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • 1D/2D NMR (e.g., ¹H, ¹³C, COSY, HSQC) is critical for confirming substituent connectivity, particularly the sulfinyl group’s configuration.
  • High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., sulfinyl chirality) .
  • FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfinyl (S=O, ~1050 cm⁻¹) stretches.

Q. How does the sulfinyl group’s oxidation state affect the compound’s stability under varying reaction conditions?

  • The sulfinyl (S=O) group is moisture-sensitive and prone to oxidation to sulfonyl (SO₂) or reduction to thioether. Stabilization methods include:

  • Conducting reactions under inert atmospheres (N₂/Ar).
  • Using anhydrous solvents (e.g., DCM, THF).
  • Avoiding strong oxidizing agents (e.g., peroxides) during purification .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution on the benzofuran ring?

  • The electron-withdrawing trifluoromethyl and sulfinyl groups deactivate the benzofuran ring, directing electrophiles to the 5-position (para to the methanone group). Computational studies (e.g., DFT calculations ) reveal localized electron density at this position, validated by experimental nitration and halogenation data .

Q. How can enantioselective synthesis of the sulfinyl group be achieved, and what chiral catalysts are effective?

  • Asymmetric oxidation of a prochiral thioether precursor using Sharpless-type conditions (e.g., Ti(OiPr)₄, chiral diethyl tartrate, and cumene hydroperoxide) yields enantiomerically enriched sulfoxide.
  • Chiral HPLC or kinetic resolution can further purify enantiomers, with reported enantiomeric excess (ee) >90% in similar systems .

Q. What catalytic systems enable functionalization of the trifluoromethylphenyl moiety without disrupting the benzofuran scaffold?

  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using arylboronic acids are effective for modifying the trifluoromethylphenyl group. Key considerations:

  • Use of bulky ligands (e.g., SPhos) to mitigate steric clashes.
  • Optimization of temperature (80–100°C) and base (K₂CO₃) for C–C bond formation .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like cytochrome P450 or kinase domains.
  • QSAR studies correlate substituent effects (e.g., Cl, CF₃) with bioactivity, guided by electronic parameters (Hammett σ) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Conflicting reports on Friedel-Crafts acylation yields (40–75%) may stem from differences in substituent electronic effects . Lower yields with electron-deficient aryl groups (e.g., 4-Cl-C₆H₄) require Lewis acid optimization (e.g., FeCl₃ vs. AlCl₃) .
  • Sulfinyl Configuration Stability : Some studies report racemization at room temperature, while others note stability. Resolution involves low-temperature storage (–20°C) and avoiding protic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.